ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C21H25N3O4S . This compound is known for its unique structure, which includes a quinoxaline ring, a thiophene ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Nonsense-Mediated mRNA Decay (NMD) pathway . This pathway plays a crucial role in cellular function by eliminating mRNA molecules that contain premature stop codons, thereby preventing the production of potentially harmful truncated proteins .
Mode of Action
The compound acts by inhibiting the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket, disrupting the SMG7-UPF1 interaction and preventing their complex formation . This results in an increase in the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells .
Biochemical Pathways
By inhibiting the NMD pathway, the compound affects the degradation of mRNAs containing premature stop codons . This leads to an increase in the mRNA levels of certain genes, such as p21, Bax, and PUMA, which are involved in cell cycle regulation and apoptosis .
Result of Action
The inhibition of the NMD pathway by this compound leads to an increase in the expression of p53 in PTC mutant cells . This results in increased mRNA levels of p21, Bax, and PUMA, leading to changes in cell cycle regulation and apoptosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability at -20°C indicates that it may be less effective or unstable at higher temperatures . .
Preparation Methods
The synthesis of ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: This step involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring.
Acylation: The quinoxaline derivative is then acylated with an appropriate acyl chloride to introduce the acetamido group.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction with ethanol and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline and thiophene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and inflammation.
Comparison with Similar Compounds
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate: This compound has a similar structure but differs in the position of the double bond in the quinoxaline ring.
Nonsense-Mediated mRNA Decay Inhibitor 14 (NMDI-14): This compound also inhibits NMD and has similar biological activities.
The uniqueness of this compound lies in its specific molecular interactions and the combination of its structural features, which contribute to its distinct biological activities.
Properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-30-23(29)20-14-7-5-6-8-18(14)31-22(20)26-19(27)11-17-21(28)25-16-10-13(3)12(2)9-15(16)24-17/h9-10,17,24H,4-8,11H2,1-3H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGYTHXENFBLNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=C(N3)C=C(C(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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